(3-Fluorocyclobutyl)methyl4-methylbenzene-1-sulfonate
Description
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring a fluorinated cyclobutane ring linked to a toluenesulfonate group. Its molecular formula is C₁₂H₁₅FO₃S (molecular weight: ~258.3 g/mol). The sulfonate group acts as a leaving group, making it valuable in alkylation or cross-coupling reactions.
Properties
Molecular Formula |
C12H15FO3S |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(3-fluorocyclobutyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15FO3S/c1-9-2-4-12(5-3-9)17(14,15)16-8-10-6-11(13)7-10/h2-5,10-11H,6-8H2,1H3 |
InChI Key |
KWKQXQAZOAPIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate . The reaction conditions may include the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of the cyclobutyl ring, followed by fluorination and sulfonation steps. The process is optimized for large-scale production, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions can occur at the fluorine or sulfonate positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Fluorinated or sulfonated derivatives.
Scientific Research Applications
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Compound A : [(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl 4-methylbenzenesulfonate
- Molecular Formula: C₂₀H₂₂FNO₃S
- Key Features :
- Contains a piperidine ring with a 4-fluorophenyl substituent.
- Stereochemistry (R,S-configuration) may influence chiral interactions in drug design.
- The sulfonate group is attached to a piperidine-derived scaffold, differing from the cyclobutane core of the target compound.
- Applications : Likely explored in medicinal chemistry due to the piperidine moiety’s prevalence in CNS-active drugs.
Compound B : [1-(Trifluoromethyl)cyclopropyl]methyl 4-methylbenzene-1-sulfonate
- Molecular Formula : C₁₂H₁₃F₃O₃S
- Key Features: Cyclopropane ring substituted with a trifluoromethyl group, increasing electron-withdrawing effects. Molecular weight (294.29 g/mol) exceeds the target compound due to trifluoromethyl substitution.
- Applications : Enhanced reactivity in SN2 reactions due to trifluoromethyl’s electronegativity.
Compound C : (3,3-Dimethoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate
- Molecular Formula : C₁₅H₂₀O₆S₂
- Key Features :
- Dimethoxy groups on the cyclobutane ring improve solubility in polar solvents.
- Dual sulfonate groups enable bifunctional reactivity (e.g., cross-linking).
- Lower steric hindrance compared to the fluorinated cyclobutane in the target compound.
- Applications: Potential use in polymer chemistry or as a di-electrophile in multi-step syntheses.
Compound D : 4-{[(4-Fluorobenzenesulfonyl)amino]methyl}-N-(3-methylbutyl)benzamide
- Molecular Formula : C₂₀H₂₃FN₂O₃S
- Key Features: Sulfonamide group (vs. sulfonate ester in the target compound) offers hydrogen-bonding capability.
- Applications : Likely investigated in drug discovery for its dual sulfonamide-benzamide pharmacophore.
Physical and Chemical Properties Comparison
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